molecular formula C21H14ClFN4O4 B15031822 (4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15031822
M. Wt: 440.8 g/mol
InChI Key: RYCRRSDDWSXYID-NTEUORMPSA-N
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Description

The compound (4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolone core: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    Introduction of the benzylidene group: The pyrazolone derivative is then reacted with 4-formyl-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene derivative.

    Attachment of the pyrimidine ring: The final step involves the reaction of the benzylidene derivative with 2-chloro-5-fluoropyrimidine in the presence of a suitable base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the benzylidene group can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a reduced benzylidene derivative

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating them. For example, the pyrazolone core may interact with enzymes involved in inflammation, while the pyrimidine ring could target nucleic acid synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives and pyrimidine-containing compounds.

    Unique Features:

List of Similar Compounds

    Phenylbutazone: A pyrazolone derivative used as an anti-inflammatory drug.

    Piroxicam: Another pyrazolone derivative with anti-inflammatory properties.

    Fluorouracil: A pyrimidine analog used in cancer treatment.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H14ClFN4O4

Molecular Weight

440.8 g/mol

IUPAC Name

(4E)-4-[[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C21H14ClFN4O4/c1-30-17-10-12(7-8-16(17)31-19-15(23)11-24-21(22)25-19)9-14-18(28)26-27(20(14)29)13-5-3-2-4-6-13/h2-11H,1H3,(H,26,28)/b14-9+

InChI Key

RYCRRSDDWSXYID-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC4=NC(=NC=C4F)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC4=NC(=NC=C4F)Cl

Origin of Product

United States

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